molecular formula C6H8N2O2S B8292167 4-Morpholinecarbonyl isothiocyanate

4-Morpholinecarbonyl isothiocyanate

Cat. No.: B8292167
M. Wt: 172.21 g/mol
InChI Key: NVKNWJFWLGOVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This structural motif combines the electron-rich morpholine moiety with the reactive isothiocyanate functionality, making it a candidate for applications in organic synthesis, bioconjugation, and pharmaceutical research.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

morpholine-4-carbonyl isothiocyanate

InChI

InChI=1S/C6H8N2O2S/c9-6(7-5-11)8-1-3-10-4-2-8/h1-4H2

InChI Key

NVKNWJFWLGOVRF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 4-morpholinecarbonyl isothiocyanate with other isothiocyanates in terms of structural features, physicochemical properties, reactivity, and biological activity.

Structural Features

  • This compound: Features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to the isothiocyanate group through a carbonyl group.
  • Phenyl isothiocyanate (PITC) : A simple aromatic isothiocyanate with a benzene ring directly attached to -NCS. Lacks the solubilizing morpholine group, resulting in lower polarity .
  • Phenethyl isothiocyanate (PEITC) : Contains a two-carbon aliphatic chain between the benzene ring and -NCS. The chain increases lipophilicity compared to morpholine derivatives .
  • 4-Methylphenyl isothiocyanate : Substituted with a methyl group on the benzene ring, slightly enhancing steric bulk but reducing polarity compared to morpholine analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Influence Reference
This compound* ~220 (estimated) 84–85† Moderate in polar solvents Morpholine enhances polarity
Phenethyl isothiocyanate 163.24 Liquid Lipophilic Aliphatic chain increases hydrophobicity
4-Methylphenyl isothiocyanate 149.22 25–26 Low water solubility Methyl group adds steric hindrance
Benzyl isothiocyanate (BZITC) 149.21 Lipophilic Aromatic ring dominates properties

*Estimated based on 4-morpholinophenyl isothiocyanate (CAS 51317-66-9, MW 220.29) . †Value corresponds to 4-morpholinophenyl isothiocyanate, a structural analog.

Reactivity and Stability

  • Nucleophilic Reactivity : The carbonyl group in this compound may stabilize intermediates during nucleophilic substitution reactions, as seen in solvolysis studies of 4-morpholinecarbonyl chloride . This contrasts with phenyl isothiocyanate, which undergoes direct nucleophilic attack at the -NCS group .
  • Hydrolytic Stability : Morpholine derivatives are susceptible to hydrolysis under acidic or basic conditions due to the nucleophilic nitrogen in the ring. This contrasts with aliphatic isothiocyanates (e.g., PEITC), which are more stable in aqueous environments .

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